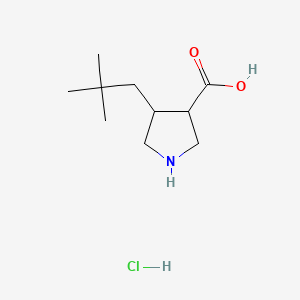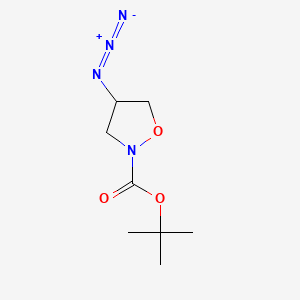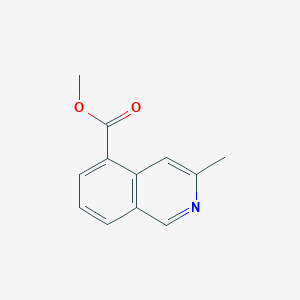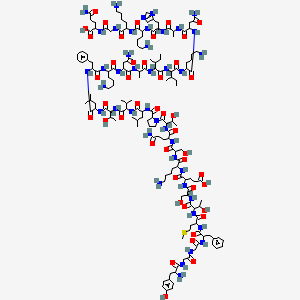![molecular formula C12H21NO4 B12306926 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans](/img/structure/B12306926.png)
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-3,4-dimethylpyrrolidin-3-carbonsäure, trans: ist eine komplexe organische Verbindung, die eine tert-Butoxycarbonyl-(Boc)-Schutzgruppe aufweist
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Dies kann durch eine Reihe chemischer Reaktionen erreicht werden, darunter die Verwendung von Mikroreaktorsystemen, die eine effizientere und nachhaltigere Methode im Vergleich zu traditionellen Batch-Prozessen bieten .
Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion dieser Verbindung die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Technologien wie Mikroreaktoren kann die Effizienz und Nachhaltigkeit des Produktionsprozesses verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This can be achieved through a series of chemical reactions, including the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-3,4-dimethylpyrrolidin-3-carbonsäure, trans kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Die tert-Butoxycarbonylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise oxidierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-3,4-dimethylpyrrolidin-3-carbonsäure, trans als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen spezifischer struktureller Modifikationen auf die biologische Aktivität zu untersuchen. Sie kann als Modellverbindung dienen, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Zielstrukturen zu untersuchen .
Medizin: In der Medizin werden die potenziellen therapeutischen Anwendungen der Verbindung erforscht, insbesondere in der Entwicklung neuer Medikamente. Ihre Fähigkeit, verschiedenen chemischen Transformationen zu unterliegen, macht sie zu einem vielseitigen Kandidaten für das Design und die Entwicklung von Medikamenten .
Industrie: In der Industrie wird rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-3,4-dimethylpyrrolidin-3-carbonsäure, trans bei der Produktion von Feinchemikalien und Pharmazeutika eingesetzt. Ihre effiziente Synthese und Vielseitigkeit machen sie zu einer wertvollen Komponente in verschiedenen industriellen Prozessen .
Wirkmechanismus
Der Wirkmechanismus von rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-3,4-dimethylpyrrolidin-3-carbonsäure, trans beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die tert-Butoxycarbonylgruppe wirkt als Schutzgruppe und ermöglicht selektive Reaktionen an anderen Stellen innerhalb des Moleküls. Diese selektive Reaktivität ist entscheidend für die Anwendungen der Verbindung in der synthetischen Chemie und der Medikamentenentwicklung .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets .
Medicine: In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design and development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its efficient synthesis and versatility make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing for selective reactions at other sites within the molecule. This selective reactivity is crucial for the compound’s applications in synthetic chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- rac-(3R,4R)-3-{[(tert-Butoxy)carbonyl]amino}oxan-4-carbonsäure, cis
- tert-Butoxycarbonylgruppen-haltige Verbindungen
Vergleich: rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-3,4-dimethylpyrrolidin-3-carbonsäure, trans ist aufgrund ihrer spezifischen strukturellen Konfiguration und des Vorhandenseins der tert-Butoxycarbonylgruppe einzigartig. Diese Konfiguration verleiht ihr unterschiedliche Reaktivitätsmuster und macht sie für spezifische Anwendungen geeignet, die andere ähnliche Verbindungen möglicherweise nicht erreichen können .
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
3,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-6-13(7-12(8,5)9(14)15)10(16)17-11(2,3)4/h8H,6-7H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
ZPCYYDZCQYGSCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC1(C)C(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)
![6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B12306866.png)


![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B12306879.png)

![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)


![4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12306917.png)
![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)
![rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B12306921.png)

